molecular formula C13H10BrNO2S2 B4571950 3-allyl-5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4571950
M. Wt: 356.3 g/mol
InChI Key: AGUXUIISBKNDKL-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C13H10BrNO2S2 and its molecular weight is 356.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.93363 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis and chemical properties of thiazolidinone derivatives, which are known for their versatile applications in medicinal chemistry and material science. For instance, the synthesis and physico-chemical properties of various thiazolidinediones and thioxothiazolidinones have been described, highlighting their potential as bioactive compounds with possible applications in drug development and material science (Albuquerque et al., 1999).

Biological Activities

Thiazolidinones and their derivatives exhibit a range of biological activities, including antimicrobial properties. Studies have synthesized and evaluated the antimicrobial efficacy of thiazolidinone derivatives against various microbial strains, suggesting their potential in developing new antimicrobial agents (Deep et al., 2014). Another research focused on the antibacterial activity of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, indicating their effectiveness against certain bacterial strains, which may inform the development of new antibacterial drugs (Trotsko et al., 2018).

Material Science Applications

In material science, derivatives similar to 3-allyl-5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one could be explored for their potential applications in creating new materials with unique properties. For example, thiazolidinone derivatives have been investigated for their corrosion inhibition properties, suggesting their use in protective coatings and materials engineering (Hady et al., 2020).

Herbicidal Activity

Thiazolidinone derivatives have also been investigated for their herbicidal activity, with some compounds showing effectiveness against various plant species. This suggests potential applications in agriculture for the development of new herbicides (Han et al., 2011).

Properties

IUPAC Name

(5Z)-5-[(2-bromo-5-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2S2/c1-2-5-15-12(17)11(19-13(15)18)7-8-6-9(16)3-4-10(8)14/h2-4,6-7,16H,1,5H2/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUXUIISBKNDKL-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(C=CC(=C2)O)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=C(C=CC(=C2)O)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-allyl-5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
3-allyl-5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-allyl-5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-allyl-5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-allyl-5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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